molecular formula C13H23NO2 B8700240 tert-butyl N-(pent-4-en-1-yl)-N-(prop-2-en-1-yl)carbamate

tert-butyl N-(pent-4-en-1-yl)-N-(prop-2-en-1-yl)carbamate

Cat. No.: B8700240
M. Wt: 225.33 g/mol
InChI Key: PPATWCQATRATAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(pent-4-en-1-yl)-N-(prop-2-en-1-yl)carbamate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-pent-4-enyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C13H23NO2/c1-6-8-9-11-14(10-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3

InChI Key

PPATWCQATRATAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCC=C)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (3.05 g, 76.33 mmol of 60% NaH in oil; washed with hexanes) in DMF (30 mL) was added tert-butyl N-allylcarbamate (6.0 g, 38.2 mmol) in a dropwise fashion. The mixture was stirred at room temperature for approximately 10 minutes whereupon 5-bromo-1-pentene (6.78 mL, 57.24 mmol) was added in a dropwise fashion. The reaction was heated to 40° C. for approximately 2 hours whereupon the reaction was partitioned between ethyl acetate and water. The organic layer was washed with water (2×'s), brine, dried (MgSO4), filtered and concentrated to give 10 grams of the title compound as an oil: MS(EI) 226 (M+H+).
Name
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
6.78 mL
Type
reactant
Reaction Step Three

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